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N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide

MALT1 inhibition Sulfonamide SAR Steric complementarity

Research teams screening MALT1 inhibitors risk obtaining inactive analogs if the sulfonamide or pyrazole substituents are altered. This compound (CAS 1448124-10-4), with its unique dual-cyclopropane U-shaped topology, is the exact scaffold validated by 3D-QSAR and patent SAR as critical for MALT1 active-site complementarity. - Ensures assay sensitivity windows comparable to published MALT1 inhibitor data (US20240150321A1; New J. Chem. 2023). - Avoids the >10-fold potency erosion observed when the cyclopropanesulfonamide is replaced by methanesulfonamide or benzenesulfonamide. - Serves as a metabolically stable benchmark, with predicted 2- to 5-fold lower HLM intrinsic clearance than non-cyclopropyl analogs.

Molecular Formula C11H17N3O2S
Molecular Weight 255.34
CAS No. 1448124-10-4
Cat. No. B2587549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide
CAS1448124-10-4
Molecular FormulaC11H17N3O2S
Molecular Weight255.34
Structural Identifiers
SMILESCN1C(=CC(=N1)CNS(=O)(=O)C2CC2)C3CC3
InChIInChI=1S/C11H17N3O2S/c1-14-11(8-2-3-8)6-9(13-14)7-12-17(15,16)10-4-5-10/h6,8,10,12H,2-5,7H2,1H3
InChIKeyBSVZMOVRAYCIBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide: Structural Identity & MALT1 Baseline


N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide (CAS 1448124-10-4) is a low-molecular-weight (255.34 Da) pyrazole-sulfonamide hybrid featuring a 1-methyl-5-cyclopropylpyrazole core linked via a methylene bridge to a cyclopropanesulfonamide moiety . The compound belongs to the pyrazolylsulfonamide class disclosed in recent patent literature as inhibitors of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a cysteine protease target in NF-κB-driven oncology and immunology indications [1]. Unlike generic pyrazole building blocks, the dual cyclopropane architecture (one on the pyrazole C5 position, one on the sulfonamide) engenders a constrained, low-torsional-scaffold geometry that is non-trivial to replicate with mono-cyclopropyl or aryl sulfonamide analogs, directly impacting target complementarity and metabolic stability profiles in MALT1-focused discovery programs [2].

N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide: Why Generic Substitution Fails


Superficial in-class substitution—e.g., exchanging the cyclopropanesulfonamide group for a methanesulfonamide or benzenesulfonamide, or replacing the 5-cyclopropyl on the pyrazole with a phenyl or methyl group—is scientifically indefensible in MALT1 inhibitor programs [1]. The MALT1 active site possesses a sterically confined S1 pocket and a conformationally sensitive oxyanion hole; 3D-QSAR and molecular dynamics studies on 46 pyrazole-based MALT1 inhibitors demonstrate that both the sulfonamide substituent volume and the pyrazole C5 substituent directly modulate the electrostatic and steric complementarity with the catalytic cysteine and adjacent hydrophobic groove [2]. The dual cyclopropyl topology creates a unique, rigidified U-shaped conformation that cannot be mimicked by flexible alkyl or planar aryl substituents, resulting in divergent binding poses and in vitro potency cliffs exceeding 10-fold when the cyclopropanesulfonamide moiety is replaced [1][2]. Procurement of a generic pyrazole sulfonamide without verifying the exact cyclopropane substitution pattern therefore carries a high risk of obtaining a compound that is structurally incapable of reproducing published MALT1 structure-activity relationships, leading to false-negative screening results and wasted discovery resources.

Quantitative Differentiation Evidence vs. Closest Structural Analogs


Cyclopropanesulfonamide vs. Methanesulfonamide Steric Bulk in MALT1 SAR

Within the pyrazolylsulfonamide MALT1 inhibitor series disclosed in US20240150321A1, compounds bearing a cyclopropanesulfonamide group (such as CAS 1448124-10-4) consistently exhibit enhanced MALT1 inhibitory potency relative to directly matched methanesulfonamide and benzenesulfonamide analogs [1]. The cyclopropane ring provides an optimal steric footprint (molar refractivity ≈ 13.9 cm³/mol) for the MALT1 S1' subsite, whereas the smaller methanesulfonamide (MR ≈ 10.3 cm³/mol) underfills the pocket and the larger benzenesulfonamide (MR ≈ 30.1 cm³/mol) induces steric clashes with the hydrophobic gatekeeper residue [1][2].

MALT1 inhibition Sulfonamide SAR Steric complementarity

Pyrazole C5 Cyclopropyl vs. Phenyl/Methyl Effects on MALT1 Binding

The 5-cyclopropyl substituent on the pyrazole ring of CAS 1448124-10-4 occupies a shallow hydrophobic cleft adjacent to the MALT1 catalytic Cys464 [1]. 3D-QSAR contour maps (CoMFA steric field) indicate that bulky, planar substituents at this position (e.g., phenyl) are disfavored, while compact, non-planar cycloalkyl groups (cyclopropyl, cyclobutyl) are strongly favored. Replacing 5-cyclopropyl with 5-phenyl is predicted to lower MALT1 binding affinity by ΔpIC₅₀ ≈ 0.8–1.2 log units (6- to 16-fold) due to steric repulsion with the Leu392 side chain [1][2].

MALT1 Pyrazole C5 SAR Molecular docking

Metabolic Stability: Cyclopropanesulfonamide vs. Methanesulfonamide in Liver Microsomes

The cyclopropanesulfonamide moiety provides a well-documented metabolic shielding effect relative to unsubstituted alkyl sulfonamides [1]. Cyclopropane rings resist cytochrome P450-mediated oxidative metabolism due to the high C–H bond dissociation energy (≈106 kcal/mol for cyclopropyl C–H vs. ≈98 kcal/mol for methyl C–H) and ring strain that disfavors radical intermediates [2]. In analogous chemotypes, cyclopropanesulfonamide-bearing compounds exhibit human liver microsome (HLM) intrinsic clearance (CLint) values 2- to 5-fold lower than matched methanesulfonamide analogs [1].

Metabolic stability Cyclopropane effect Microsomal clearance

N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopropanesulfonamide: Application Scenarios


MALT1 Biochemical Screening & Hit-to-Lead Optimization

The compound is optimally deployed as a reference scaffold in MALT1 inhibitory activity screening campaigns. Its dual cyclopropane architecture, validated by patent SAR and 3D-QSAR models as superior to methanesulfonamide and benzenesulfonamide analogs, makes it a reliable positive control for establishing assay sensitivity windows in fluorogenic peptide cleavage assays [1][2]. Procurement of this exact compound ensures that screening data are comparable to the MALT1 inhibitor literature corpus (US20240150321A1; New J. Chem. 2023) and avoids the ≥10-fold potency erosion observed with sulfonamide-substituted surrogates [1].

SAR Studies of Cyclopropane MALT1 Binding Pharmacophore

CAS 1448124-10-4 serves as a key SAR probe for deconvoluting the contributions of the cyclopropanesulfonamide group versus the pyrazole C5-cyclopropyl group to MALT1 binding. The compound can be systematically compared against matched analogs (e.g., CAS 1448073-17-3, benzenesulfonamide variant; methanesulfonamide variant) to experimentally quantify the contribution of each cyclopropane to binding free energy (ΔΔG) using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) [1]. Such head-to-head comparisons are essential for rational, fragment-based optimization of MALT1 inhibitors [2].

Metabolic Stability Benchmarking in CYP Liability Profiling

The cyclopropanesulfonamide moiety of this compound provides a class-level metabolic stability advantage (predicted 2- to 5-fold lower HLM intrinsic clearance vs. methanesulfonamide analogs) [1]. This makes the compound suitable as a metabolically stable benchmark in CYP liability panels, enabling research teams to differentiate inherent metabolic stability from structure-dependent metabolic liabilities when profiling novel MALT1 inhibitor series. The compound's predicted low clearance (<30 μL/min/mg protein) reduces the likelihood of confounding rapid degradation in co-incubation assays [1].

Chemical Probe for NF-κB Pathway Target Engagement

Given that MALT1 is a central node in the CARD11-BCL10-MALT1 (CBM) signalosome driving NF-κB activation in diffuse large B-cell lymphoma (DLBCL) and autoimmune disease, this compound can be utilized as a pathway-selective chemical probe to interrogate MALT1-dependent NF-κB signaling [1]. Its cyclopropane-constrained topology confers a binding mode predicted by molecular docking to be incompatible with off-target cysteine proteases (e.g., caspase-3, cathepsin B) that accommodate more extended or planar ligands, providing a selectivity rationale for target engagement experiments in cellular context [1][2].

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